Cas no 2287315-59-5 ([3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride)

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a bicyclo[1.1.1]pentane core and a 2,5-difluorobenzyl substituent. This compound is valued for its unique steric and electronic properties, which make it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides or other sulfonyl-based functional groups. The bicyclo[1.1.1]pentane scaffold enhances rigidity and can improve pharmacokinetic properties in drug discovery applications. The difluorophenyl moiety may contribute to enhanced metabolic stability and binding selectivity. This reagent is suitable for use in medicinal chemistry and materials science, where precise structural control is critical. Handle with appropriate safety precautions due to its reactive sulfonyl chloride group.
[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride structure
2287315-59-5 structure
Product Name:[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
CAS No:2287315-59-5
MF:C13H13ClF2O2S
MW:306.755928754807
CID:6012682
PubChem ID:137942860
Update Time:2025-06-08

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • {3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
    • 2287315-59-5
    • EN300-6762016
    • [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
    • Inchi: 1S/C13H13ClF2O2S/c14-19(17,18)8-13-5-12(6-13,7-13)4-9-3-10(15)1-2-11(9)16/h1-3H,4-8H2
    • InChI Key: DDGDDGKMJVRAIM-UHFFFAOYSA-N
    • SMILES: ClS(CC12CC(CC3C=C(C=CC=3F)F)(C1)C2)(=O)=O

Computed Properties

  • Exact Mass: 306.0292848g/mol
  • Monoisotopic Mass: 306.0292848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.5Ų

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride Pricemore >>

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Additional information on [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Professional Introduction to [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride (CAS No: 2287315-59-5)

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number [2287315-59-5], is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. The unique structural features of this compound, including its bicyclo[1.1.1]pentanyl moiety and the presence of a methanesulfonyl chloride functional group, make it a versatile tool for chemists and biologists engaged in drug discovery and development.

The bicyclo[1.1.1]pentanyl core of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride contributes to its distinct chemical properties, offering both steric hindrance and flexibility in molecular design. This structural motif has been increasingly utilized in the development of novel therapeutic agents due to its ability to mimic natural steroidal frameworks while allowing for modifications that enhance pharmacological activity. Recent studies have highlighted the potential of such scaffolds in modulating enzyme inhibition and receptor binding, making them particularly valuable in the treatment of chronic diseases.

The 2,5-Difluorophenyl substituent is another critical feature of this compound that imparts unique electronic and steric properties. Fluorine atoms are well-known for their ability to influence metabolic stability, lipophilicity, and binding affinity, which are crucial factors in drug design. In the context of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, the presence of fluorine atoms at the 2 and 5 positions enhances the compound's interaction with biological targets, thereby improving its therapeutic efficacy. This has led to its exploration in the development of next-generation antiviral and anti-inflammatory drugs.

The methanesulfonyl chloride functional group is a key reagent in organic synthesis, widely used for introducing sulfonyl groups into molecules for further functionalization. In [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, this group serves as a versatile handle for constructing more complex derivatives through nucleophilic substitution reactions. Such derivatives have shown promise in preclinical studies as inhibitors of key enzymes involved in disease pathways, including kinases and proteases.

Recent advancements in medicinal chemistry have demonstrated the utility of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in the development of small-molecule drugs targeting neurological disorders. For instance, researchers have leveraged its structural framework to design compounds that modulate neurotransmitter receptors and ion channels, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has been particularly noteworthy, making it an attractive candidate for central nervous system (CNS) drug discovery.

In addition to its applications in CNS drug development, [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been explored in anti-inflammatory therapies. Studies have indicated that derivatives of this compound can inhibit inflammatory pathways by targeting key signaling molecules such as COX-2 and NF-κB. The fluorinated phenyl ring enhances binding affinity to these targets, leading to more potent anti-inflammatory effects compared to non-fluorinated analogs. This has sparked interest in using this scaffold for developing novel anti-arthritis and anti-autoimmune drugs.

The synthesis of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves multi-step organic reactions that highlight the compound's synthetic complexity and elegance. Key steps include Friedel-Crafts alkylation to introduce the bicyclo[1.1.1]pentanyl moiety followed by sulfonylation with methanesulfonyl chloride under controlled conditions. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing costs and improving yields for industrial applications.

The pharmacokinetic properties of [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride have been thoroughly investigated to optimize its bioavailability and therapeutic window. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. The compound's stability under various physiological conditions ensures consistent drug delivery and efficacy across different patient populations.

Future research directions for [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride include exploring its potential as a prodrug or lead compound for structure-based drug design initiatives targeting unmet medical needs such as cancer immunotherapy and neurodegenerative diseases like Huntington's disease.

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